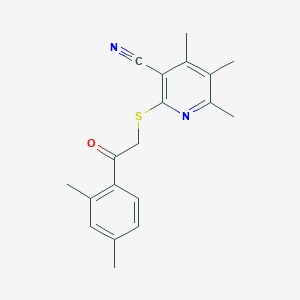

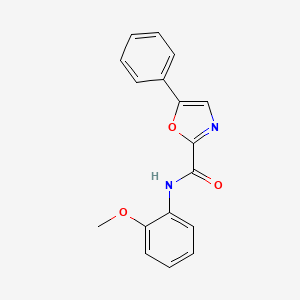

N-(2-Methoxyphenyl)-5-Phenyloxazol-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The oxazole ring could be formed via cyclodehydration of an appropriate amino alcohol or amino ketone . The methoxyphenyl group could be introduced via a nucleophilic aromatic substitution reaction, and the carboxamide group could be formed via an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, the phenyl ring, the methoxy group, and the carboxamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The oxazole ring is aromatic and relatively stable, but could potentially be opened under strongly acidic or basic conditions . The methoxy group could potentially be demethylated to yield a phenol . The carboxamide group could potentially be hydrolyzed to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, we might expect it to be a solid at room temperature, with a melting point and boiling point higher than those of simple organic compounds due to the presence of the aromatic rings . Its solubility in water would likely be low due to the presence of the nonpolar aromatic rings, but it might be soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Fluoreszierender Chemosensor zur Nickel (Ni)-Detektion

- Anwendung: Die Verbindung 2-(2-Fluorbenzoyl)-N-(2-Methoxyphenyl)hydrazincarbothioamid (4) fungiert als Ni (II)-Sensor bei mikromolaren Konzentrationsniveaus. Sie emittiert eine bemerkenswerte Fluoreszenz bei Komplexierung mit Ni (II), was sie von konkurrierenden Ionen (Cr^3+, Fe^2+, Co^2+, Ba^2+, Cu^2+, Ca^2+, Na^+, K+, Cu+, Cs+) unterscheidet. Ihr ungiftiges Verhalten und ihre Zellpermeabilität machen sie für die Lebendzellbildgebung geeignet .

Umweltüberwachung

- Anwendung: Die Fähigkeit der Verbindung, Ni^2+ in gemischten wässrig-organischen Lösungen selektiv zu detektieren, macht sie wertvoll für die Umweltüberwachung .

Gesundheit und Toxikologie

- Anwendung: Durch die Diagnose von Nickel mit diesem fluoreszierenden Farbstoff trägt es zur Bewertung von Gesundheitsrisiken und potenziellen Sanierungsstrategien bei .

Biologische Forschung

Zukünftige Richtungen

The study of novel oxazole-containing compounds is an active area of research in medicinal chemistry, due to the wide range of biological activities exhibited by these compounds . Future research could involve studying the biological activity of this compound, determining its mechanism of action, and potentially developing it into a therapeutic agent .

Wirkmechanismus

Target of Action

The primary targets of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide are currently unknown

Action Environment

The action, efficacy, and stability of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide can be influenced by various environmental factors These factors could include pH, temperature, and the presence of other molecules

Biochemische Analyse

Biochemical Properties

N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide may interact with transport proteins, affecting the transport of other molecules across cellular membranes.

Cellular Effects

N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in oxidative stress responses and inflammatory pathways . In terms of cellular metabolism, N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide can alter the levels of key metabolites, thereby impacting metabolic flux and energy production within the cell.

Molecular Mechanism

The molecular mechanism of action of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . Additionally, N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound include phase I reactions, such as oxidation and reduction, followed by phase II reactions, such as conjugation with glucuronic acid or sulfate. These metabolic processes result in the formation of various metabolites, which can be further excreted from the body.

Transport and Distribution

The transport and distribution of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by active transport mechanisms, involving transport proteins such as ATP-binding cassette (ABC) transporters . Once inside the cell, N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, N-(2-methoxyphenyl)-5-phenyloxazole-2-carboxamide may be found in the nucleus, where it can interact with nuclear proteins and affect gene expression.

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-5-phenyl-1,3-oxazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-21-14-10-6-5-9-13(14)19-16(20)17-18-11-15(22-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFURBCVLTADSIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2379794.png)

![2,6-difluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2379796.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2379800.png)

![6-(4-Fluorophenyl)-2-[[1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2379807.png)

![[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2379810.png)